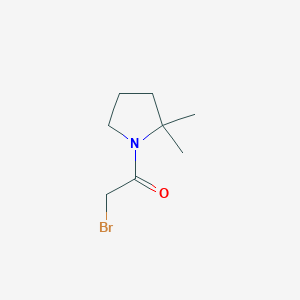
2-Bromo-1-(2,2-dimethylpyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(2,2-dimethylpyrrolidin-1-yl)ethanone is an organic compound with the molecular formula C8H14BrNO. It is a brominated ethanone derivative, characterized by the presence of a pyrrolidine ring substituted with two methyl groups. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2,2-dimethylpyrrolidin-1-yl)ethanone typically involves the bromination of a suitable precursor. One common method is the reaction of 2,2-dimethylpyrrolidine with bromoacetyl bromide under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions. The reaction mixture is then quenched with an aqueous solution of sodium sulfite and sodium bicarbonate to neutralize any excess bromine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(2,2-dimethylpyrrolidin-1-yl)ethanone undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethanone moiety can be oxidized to form corresponding carboxylic acids or esters.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted ethanones with various functional groups.
Oxidation: Carboxylic acids or esters.
Reduction: Corresponding alcohols.
Applications De Recherche Scientifique
2-Bromo-1-(2,2-dimethylpyrrolidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(2,2-dimethylpyrrolidin-1-yl)ethanone involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The carbonyl group in the ethanone moiety can participate in various chemical transformations, including oxidation and reduction. These reactions are mediated by specific molecular targets and pathways, depending on the nature of the reagents and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-(1H-pyrrol-2-yl)ethanone: Similar structure but with a pyrrole ring instead of a pyrrolidine ring.
2-Bromo-1-(4-(piperidin-1-yl)phenyl)ethanone: Contains a piperidine ring and a phenyl group.
2-Bromo-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanone: Features a benzo[d][1,3]dioxin ring.
Uniqueness
2-Bromo-1-(2,2-dimethylpyrrolidin-1-yl)ethanone is unique due to the presence of the 2,2-dimethylpyrrolidine ring, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific synthetic applications and research studies.
Propriétés
Formule moléculaire |
C8H14BrNO |
|---|---|
Poids moléculaire |
220.11 g/mol |
Nom IUPAC |
2-bromo-1-(2,2-dimethylpyrrolidin-1-yl)ethanone |
InChI |
InChI=1S/C8H14BrNO/c1-8(2)4-3-5-10(8)7(11)6-9/h3-6H2,1-2H3 |
Clé InChI |
HGIHRUWQRAAJEI-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCN1C(=O)CBr)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


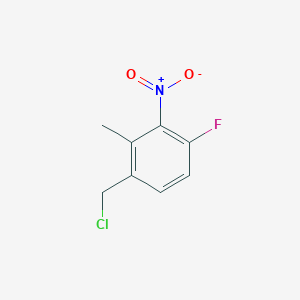
![5-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13083748.png)
![Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-6-methoxybenzoate](/img/structure/B13083749.png)


![1-(2-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13083771.png)
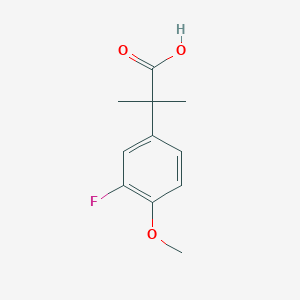
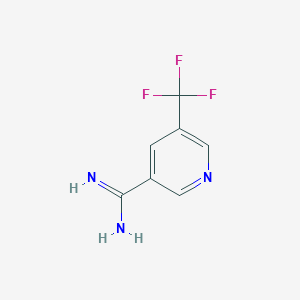

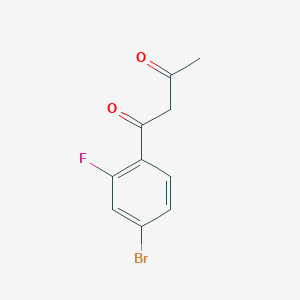

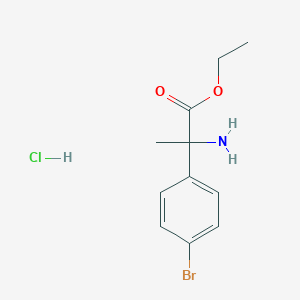

![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B13083799.png)
